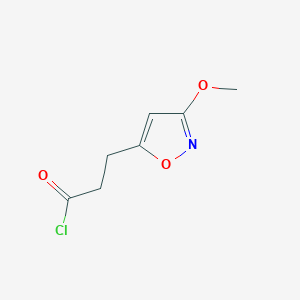

3-(3-Methoxyisoxazol-5-yl)propanoyl chloride

Beschreibung

3-(3-Methoxyisoxazol-5-yl)propanoyl chloride is an acyl chloride derivative featuring a methoxy-substituted isoxazole ring. Its molecular formula is C₇H₈ClNO₃, with a molecular weight of approximately 189.59 g/mol (estimated based on structurally analogous compounds) . The compound’s structure comprises a propanoyl chloride group (-COCl) linked to the 5-position of a 3-methoxyisoxazole ring.

Synthesis: While direct evidence for its synthesis is unavailable, analogous compounds (e.g., 3-(3-chlorophenyl)propanoyl chloride) are typically prepared via reaction of the corresponding carboxylic acid with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in ethyl acetate .

Applications: As an acyl chloride, it is highly reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly for forming amides, esters, or heterocyclic compounds in pharmaceutical and agrochemical research.

Eigenschaften

IUPAC Name |

3-(3-methoxy-1,2-oxazol-5-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-11-7-4-5(12-9-7)2-3-6(8)10/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHNPOYGMCDCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride typically involves the chlorination of 3-(3-Methoxyisoxazol-5-yl)propanoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxyisoxazol-5-yl)propanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride hydrolyzes to form 3-(3-Methoxyisoxazol-5-yl)propanoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed, usually in anhydrous ether or THF.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

3-(3-Methoxyisoxazol-5-yl)propanoic acid: Formed by hydrolysis.

Alcohols: Formed by reduction.

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxyisoxazol-5-yl)propanoyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

Material Science: It is used in the preparation of polymers and other materials with specific properties.

Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications.

Wirkmechanismus

The mechanism of action of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The compound can also undergo hydrolysis to form the corresponding carboxylic acid. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

Table 1: Comparison of Isoxazole Derivatives

Key Findings :

- Electronic Effects: The methoxy group (-OCH₃) in the target compound is electron-donating, reducing the electrophilicity of the isoxazole ring compared to the electron-withdrawing chloro (-Cl) substituent in methyl 3-(3-chloroisoxazol-5-yl)propanoate. This difference influences reactivity in electrophilic aromatic substitution .

- Functional Group Reactivity : The acyl chloride group in the target compound enables rapid reactions with amines or alcohols, unlike the ester group in the methyl derivative, which requires harsher conditions for nucleophilic attack .

Heterocycle Variations

Table 2: Comparison with Non-Isoxazole Heterocycles

Key Findings :

- Oxadiazoles: Compounds like 3-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid exhibit higher thermal stability than isoxazoles due to their aromatic nitrogen-oxygen configuration, making them suitable for high-temperature applications .

- Isothiazolones : The sulfur-containing isothiazolone ring (e.g., 5-chloro-2-methyl-2H-isothiazol-3-one) is associated with antimicrobial activity, contrasting with the isoxazole-based target compound’s role in synthetic chemistry .

Biologische Aktivität

3-(3-Methoxyisoxazol-5-yl)propanoyl chloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1243092-55-8, is utilized primarily in organic synthesis and has implications in various pharmacological applications. Its structure features a methoxyisoxazole moiety, which is significant for its biological interactions.

The biological activity of 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride can be attributed to its ability to interact with various biological targets. Similar compounds have been shown to exhibit activities such as:

- Antiviral Effects : Compounds with isoxazole structures have demonstrated efficacy against viral infections, particularly in inhibiting the NS3 protease of Hepatitis C virus (HCV) .

- Antitumor Properties : Research indicates that derivatives of isoxazole can inhibit cancer cell proliferation and induce apoptosis .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress by scavenging reactive oxygen species (ROS) .

Case Studies and Research Findings

- Antiviral Activity Against HCV :

-

Antitumor Activity :

- In vitro studies have demonstrated that 3-(3-Methoxyisoxazol-5-yl)propanoyl chloride can significantly inhibit the growth of various cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

-

Enzyme Inhibition :

- This compound has been reported to inhibit enzymes crucial for metabolic processes, which can lead to therapeutic effects in conditions where these enzymes are overactive, such as certain cancers and metabolic disorders .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.